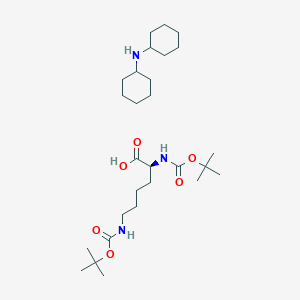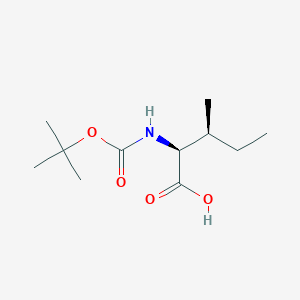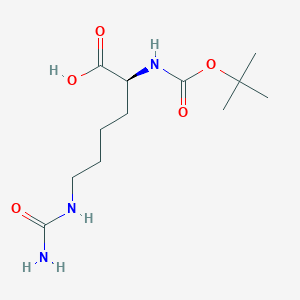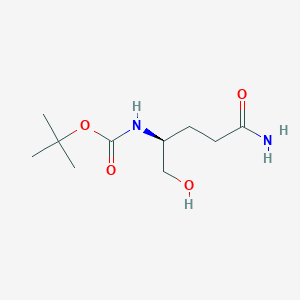
Boc-L-beta-homoleucina
Descripción general
Descripción
Boc-L-beta-homoleucine, also known as (S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, is a synthetic amino acid derivative. It is a derivative of leucine, an essential amino acid that plays a crucial role in protein synthesis and muscle growth. Boc-L-beta-homoleucine is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Boc-L-beta-homoleucine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: The compound is used in studies involving protein structure and function.
Medicine: Boc-L-beta-homoleucine is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
Target of Action
It is known that this compound is used as a building block for the synthesis of “carba peptides” and is a building block for β-peptides .
Mode of Action
The mode of action of Boc-L-beta-homoleucine involves its interaction with its targets, which are likely to be specific enzymes or receptors involved in peptide synthesis. The Boc group is a common protecting group for amino acids, particularly in the synthesis of peptides . It is stable under acidic and basic conditions and is cleaved by catalytic hydrogenation .
Pharmacokinetics
It is known to be very slightly soluble (11 g/L at 25°C), which may impact its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Boc-L-beta-homoleucine. For instance, the Boc group is stable under acidic and basic conditions and is cleaved by catalytic hydrogenation .
Análisis Bioquímico
Biochemical Properties
The (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid plays a significant role in biochemical reactions. It is used as a protecting group for amines, particularly in the synthesis of peptides . The compound is recognized by the l-type amino acid transporter 1 (LAT1), which is responsible for its uptake in cells .
Cellular Effects
The cellular effects of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid are primarily related to its role as a protecting group for amines. It allows for transformations of other functional groups, thereby influencing cell function . Detailed studies on its specific impact on cell signaling pathways, gene expression, and cellular metabolism are currently limited.
Molecular Mechanism
The molecular mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid involves its role as a protecting group for amines. It is added to the amine through a typical nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The compound can be removed through a deprotection process, which is achieved with a strong acid such as trifluoracetic acid (TFA) .
Temporal Effects in Laboratory Settings
The temporal effects of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid in laboratory settings are largely related to its stability. It is remarkably stable to metabolism and exhibits slow microbial degradation
Metabolic Pathways
It is known that the compound is remarkably stable to metabolism .
Transport and Distribution
The transport and distribution of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid within cells and tissues are facilitated by the l-type amino acid transporter 1 (LAT1) . Detailed information on its localization or accumulation within cells is currently limited.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-L-beta-homoleucine can be synthesized through several methods. One common approach involves the protection of the amino group of L-beta-homoleucine with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-L-beta-homoleucine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Boc-L-beta-homoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Boc-L-beta-homoleucine to its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of Boc-L-beta-homoleucine.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-alpha-homoleucine: Another Boc-protected amino acid derivative with similar properties.
Boc-L-gamma-homoleucine: A derivative with a different position of the Boc group.
Boc-L-leucine: A closely related compound with the Boc group protecting the amino group of leucine.
Uniqueness
Boc-L-beta-homoleucine is unique due to its specific structure and the position of the Boc group. This makes it particularly useful in the synthesis of peptides and proteins where selective protection of the amino group is required. Its stability and ease of removal of the Boc group under mild conditions further enhance its utility in organic synthesis .
Propiedades
IUPAC Name |
(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAMBSTOWHUMM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375814 | |
| Record name | Boc-L-beta-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132549-43-0 | |
| Record name | Boc-L-beta-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















